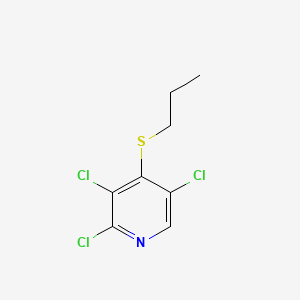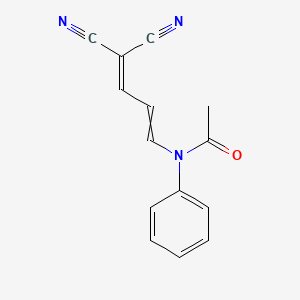
Formaldehyde, dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formaldehyde, dimer, also known as paraformaldehyde, is a polymerized form of formaldehyde. It is a white, solid compound that is often used as a source of formaldehyde in various chemical reactions. The dimerization of formaldehyde results in the formation of a compound with the formula (CH₂O)₂, which is more stable and easier to handle than formaldehyde gas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The dimerization of formaldehyde can be achieved through several methods. One common method involves the condensation of formaldehyde in the presence of a catalyst, such as an acid or base. The reaction typically occurs at low temperatures to prevent further polymerization into higher oligomers or polymers .
Industrial Production Methods: Industrially, formaldehyde dimers are produced by the controlled polymerization of formaldehyde gas. This process involves passing formaldehyde gas through a solution containing a catalyst, which promotes the formation of the dimer. The resulting product is then purified and dried to obtain the solid dimer .
Análisis De Reacciones Químicas
Types of Reactions: Formaldehyde dimers undergo various chemical reactions, including:
Oxidation: The dimer can be oxidized to formic acid in the presence of oxidizing agents.
Reduction: Reduction of the dimer can yield methanol.
Substitution: The dimer can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide).
Major Products:
Formic Acid: From oxidation.
Methanol: From reduction.
Various Derivatives: From substitution reactions.
Aplicaciones Científicas De Investigación
Formaldehyde dimers have a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a source of formaldehyde in various reactions.
Biology: Employed in the fixation of biological tissues for microscopy and histology.
Medicine: Utilized in the preparation of vaccines and as a disinfectant.
Industry: Used in the production of resins, plastics, and adhesives
Mecanismo De Acción
The mechanism of action of formaldehyde dimers involves the release of formaldehyde gas upon heating or dissolution in water. Formaldehyde is a highly reactive electrophile that can form covalent bonds with nucleophilic sites in proteins and nucleic acids. This reactivity underlies its use in tissue fixation, where it cross-links proteins, preserving the structure of biological specimens .
Similar Compounds:
Acetaldehyde Dimer: Similar in structure but derived from acetaldehyde.
Thioformaldehyde Dimer: Contains sulfur instead of oxygen.
Borane Dimer: Formed from borane, with different chemical properties
Uniqueness: Formaldehyde dimer is unique due to its stability and ease of handling compared to formaldehyde gas. Its ability to release formaldehyde upon heating or dissolution makes it a convenient source of formaldehyde for various applications .
Propiedades
| 287-50-3 | |
Fórmula molecular |
C2H4O2 |
Peso molecular |
60.05 g/mol |
Nombre IUPAC |
1,3-dioxetane |
InChI |
InChI=1S/C2H4O2/c1-3-2-4-1/h1-2H2 |
Clave InChI |
GFAJOMHUNNCCJQ-UHFFFAOYSA-N |
SMILES canónico |
C1OCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt](/img/structure/B13752062.png)


